Product packaging for BMS-344577(Cat. No.:CAS No. 288079-93-6)

BMS-344577

Cat. No.: B606227
CAS No.: 288079-93-6
M. Wt: 587.7 g/mol
InChI Key: YLSKCQOVDOZHTQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Factor Xa within the Coagulation Cascade: A Research Perspective

From a research perspective, the coagulation cascade is understood as a series of proteolytic events where inactive zymogens are sequentially converted into active proteases. researchgate.net This cascade is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. The extrinsic pathway is initiated by the exposure of tissue factor at a site of vascular injury, which, in complex with Factor VIIa, activates Factor X. Concurrently, the intrinsic pathway can be activated, also leading to the formation of Factor Xa. researchgate.net

Once activated, Factor Xa plays a crucial role in the formation of the prothrombinase complex, which also includes Factor Va as a cofactor, calcium ions, and phospholipids (B1166683) on the surface of platelets. researchgate.netslu.edu The primary and most significant function of the prothrombinase complex is to catalyze the conversion of the zymogen prothrombin into the active enzyme thrombin. proteopedia.org Thrombin is a central enzyme in coagulation, responsible for cleaving fibrinogen to form fibrin, the protein meshwork that stabilizes the blood clot. The generation of a single molecule of FXa can lead to the formation of numerous thrombin molecules, highlighting its amplifying role in the coagulation process. nih.gov

Rationale for Factor Xa Inhibition as a Research Target

The strategic position of Factor Xa at the confluence of the intrinsic and extrinsic pathways, coupled with its amplification effect on thrombin generation, makes it an exceptionally attractive target for anticoagulant research. ahajournals.orgahajournals.org Inhibiting FXa offers a more upstream point of intervention compared to directly targeting thrombin. nih.gov This approach is hypothesized to be a more efficient method of modulating clot formation. nih.gov The development of agents that specifically inhibit FXa has been a major focus in the quest for novel anticoagulants, driven by the limitations of older, less specific drugs. ahajournals.orgscienceopen.com The suitability of FXa as a target was further underscored by preclinical and clinical studies of compounds that indirectly or directly inhibit its activity, demonstrating effective anticoagulation. ahajournals.org

Overview of Direct Factor Xa Inhibitors in Preclinical Development and Mechanistic Studies

The limitations of traditional anticoagulants spurred the development of direct oral anticoagulants that target single coagulation factors. scienceopen.com Direct Factor Xa inhibitors are small molecules designed to bind directly to the active site of FXa, blocking its enzymatic activity without requiring a cofactor like antithrombin. ahajournals.org This direct inhibition prevents the conversion of prothrombin to thrombin. nih.gov

Several direct FXa inhibitors have been extensively studied in preclinical models. These compounds, including rivaroxaban (B1684504), apixaban (B1684502), and edoxaban (B1671109), have demonstrated potent and selective inhibition of both free FXa and FXa bound within the prothrombinase complex. nih.govahajournals.orgscienceopen.com Preclinical research has shown that these inhibitors can effectively prevent and treat thrombosis in various animal models. scienceopen.com For instance, rivaroxaban was identified through an optimization program due to its high binding affinity to FXa (inhibition constant [Ki] of 0.4 nM) and over 10,000-fold selectivity against other serine proteases. scienceopen.com Similarly, apixaban is a potent and highly selective direct FXa inhibitor with an inhibitory constant of 0.08 nM for human FXa. nih.gov These preclinical findings have been crucial in establishing the pharmacological profiles of these agents and validating FXa as a viable therapeutic target. ahajournals.orgscienceopen.com

Historical Context of Aroylguanidine-Based Derivatives in Serine Protease Research

The guanidine (B92328) functional group has been a recurring motif in the design of inhibitors for serine proteases, a broad family of enzymes that includes Factor Xa. nih.gov The development of aroylguanidine-based derivatives represents a specific lineage of research in this area. These compounds have been investigated for their ability to interact with the active sites of various serine proteases. nih.gov

The discovery of this compound is a direct outcome of structure-activity relationship (SAR) studies on a class of N,N'-disubstituted aroylguanidine-based lactam derivatives. researchgate.netnih.gov Initial research led to the identification of a potent nicotinoyl guanidine compound (compound 22) with a high affinity for FXa. researchgate.netnih.gov However, this compound also exhibited significant inhibition of the metabolic enzyme CYP3A4, which precluded its further development. researchgate.netnih.gov Detailed analysis of the X-ray crystal structure of this precursor compound bound to FXa revealed that a specific position on the nicotinoyl group was solvent-exposed. researchgate.netnih.gov This structural insight suggested that modifications at this site could potentially reduce the unwanted activity against CYP3A4 without significantly compromising its potency as an FXa inhibitor. researchgate.netnih.gov This led to further SAR studies on 6-substituted nicotinoyl guanidines, culminating in the discovery of this compound. researchgate.netnih.govresearchgate.net

Research Findings on this compound and a Precursor Compound

The following table summarizes key in vitro potency data for this compound and its precursor, nicotinoyl guanidine 22, from preclinical research studies.

Compound NameFXa IC₅₀ (nM)EC₂ₓPT (µM)CYP3A4 IC₅₀ (µM)
Nicotinoyl guanidine 22470.3
This compound92.5Not specified as potent
Data sourced from Bioorganic & Medicinal Chemistry Letters. researchgate.netnih.gov

This compound, also identified as 6-(dimethylcarbamoyl) nicotinoyl guanidine 36, was found to be a selective and orally efficacious FXa inhibitor with a favorable profile in animal models. researchgate.netproteopedia.orgnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288079-93-6

Molecular Formula

C31H37N7O5

Molecular Weight

587.7 g/mol

IUPAC Name

2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide

InChI

InChI=1S/C31H37N7O5/c1-20-16-22-17-23(10-12-26(22)43-20)33-31(35-28(40)21-9-11-24(32-18-21)29(41)36(2)3)34-25-8-4-5-15-38(30(25)42)19-27(39)37-13-6-7-14-37/h9-12,16-18,25H,4-8,13-15,19H2,1-3H3,(H2,33,34,35,40)/t25-/m0/s1

InChI Key

YLSKCQOVDOZHTQ-VWLOTQADSA-N

SMILES

Cc1cc2cc(ccc2o1)N=C(N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)c5ccc(nc5)C(=O)N(C)C

Isomeric SMILES

CC1=CC2=C(O1)C=CC(=C2)NC(=N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-344577;  BMS344577;  BMS 344577;  UNII-U259PQB19A;  CHEMBL570867;  U259PQB19A;  BDBM35316;  BDBM50328724.

Origin of Product

United States

Discovery and Medicinal Chemistry of Bms 344577

Design Principles for Novel Aroylguanidine-Based Lactam Derivatives

The design of novel aroylguanidine-based lactam derivatives as FXa inhibitors was guided by the understanding of the FXa active site and the limitations of earlier anticoagulant therapies. Factor Xa is a serine protease with a key role in converting prothrombin to thrombin, a central event in blood clot formation researchgate.netnih.govmdpi.com. Early FXa inhibitors often suffered from high basicity, which limited their oral bioavailability researchgate.net. Therefore, a key design principle for newer inhibitors, including the aroylguanidine class, was to develop compounds with lower basicity while maintaining potent FXa inhibition researchgate.net. The aroylguanidine scaffold was explored as a potential bioisostere for other functional groups known to interact with the FXa active site researchgate.net. Lactam structures were incorporated into the design, leading to a novel class of N,N'-disubstituted aroylguanidine-based lactam derivatives researchgate.netnih.gov. Molecular modeling played an essential role in the design process, helping to predict binding modes and guide structural modifications to achieve better results researchgate.netnih.gov.

Synthetic Methodologies for Aroylguanidine-Based Factor Xa Inhibitors

The synthesis of aroylguanidine-based Factor Xa inhibitors, including this compound, involved the development of specific chemical methodologies.

Initial Synthetic Approaches and Challenges

Initial synthetic approaches to related guanidine (B92328) derivatives sometimes involved the use of toxic and hazardous reagents and required specific temperature conditions researchgate.net. Challenges in synthesizing complex organic molecules like aroylguanidine-based lactams can include achieving good yields, ensuring stereochemical control, and purifying the final products researchgate.netscialert.net. For the aroylguanidine class, the synthesis typically involved coupling reactions to assemble the core structure and introduce the necessary substituents researchgate.net.

Development of Optimized Synthetic Routes for Target Compounds

To overcome the challenges of initial synthetic methods, optimized routes were developed for target compounds like this compound. While specific details of the optimized synthesis for this compound are not extensively detailed in the provided search results, the general approach for this class of compounds involved the design and execution of multi-step synthetic sequences researchgate.netresearchgate.net. Efficient and convenient methods for the synthesis of related lactam derivatives and aroylguanidines have been reported, sometimes employing techniques like microwave irradiation to improve yields and reaction times mdpi.comresearchgate.net. The development of optimized routes is crucial for providing sufficient quantities of compounds for biological testing and further development upmbiomedicals.com.

Identification and Optimization of this compound

The identification and subsequent optimization of this compound involved a systematic process of screening and structural modification.

High-Throughput Screening and Lead Identification Strategies

High-throughput screening (HTS) is a common strategy in early drug discovery to quickly assay the biological activity of a large number of compounds against a target upmbiomedicals.comremedypublications.comabcam.com. This process helps identify initial "hit" compounds that show desired activity upmbiomedicals.com. For FXa inhibitors, HTS assays are typically based on the enzyme's ability to cleave a substrate, with inhibition leading to a reduction in the detected signal abcam.com. While the specific HTS campaign that identified the initial hits leading to this compound is not detailed, research in this area has utilized HTS to screen diverse compound libraries nih.govremedypublications.com. Initial screening hits, even those with weak activity, can serve as starting points for further structural modifications and optimization researchgate.net.

Lead Optimization Campaigns Leading to this compound

Following lead identification, lead optimization campaigns are undertaken to refine the structure of hit compounds to improve their potency, selectivity, and other desirable properties upmbiomedicals.com. For the aroylguanidine-based lactam series, structure-activity relationship (SAR) studies were crucial in guiding these modifications researchgate.netnih.gov. An initial potent FXa inhibitor, nicotinoyl guanidine 22, was identified with an IC₅₀ of 4 nM against FXa. However, this compound showed potent inhibition of CYP3A4, an unwanted off-target activity nih.gov. Analysis of the crystal structure of compound 22 bound to FXa revealed that the substituent at the 6-position of the nicotinoyl group was solvent-exposed nih.gov. This suggested that modifications at this position could potentially reduce CYP3A4 inhibition without significantly impacting FXa potency nih.gov. Further SAR studies on 6-substituted nicotinoyl guanidines led to the discovery of 6-(dimethylcarbamoyl) nicotinoyl guanidine, which is this compound nih.gov. This compound demonstrated potent FXa inhibition with an IC₅₀ of 9 nM and improved properties compared to compound 22 nih.gov.

The optimization process aimed to achieve a favorable balance of potency, selectivity, and pharmacokinetic properties upmbiomedicals.com. This compound was found to be a selective and orally efficacious FXa inhibitor with an excellent in vitro liability profile and favorable pharmacokinetics and pharmacodynamics in animal models medkoo.comnih.gov.

Here is a table summarizing key data points for compound 22 and this compound:

CompoundFXa IC₅₀ (nM)CYP3A4 IC₅₀ (µM)EC₂ₓₚₜ (µM)
Nicotinoyl guanidine 2240.37
This compound9Not specified2.5

Note: EC₂ₓₚₜ refers to the effective concentration causing a twofold increase in prothrombin time.

Molecular Mechanisms of Factor Xa Inhibition by Bms 344577

Elucidation of Factor Xa Binding Modalities

Direct FXa inhibitors like BMS-344577 are designed to interact strongly with the catalytic site of the enzyme to prevent its action. remedypublications.com The binding site of FXa is characterized by several pockets, including the S1 and S4 pockets, which are crucial for high-affinity binding of potent inhibitors. nih.govremedypublications.com

Characterization of the Inhibitor's Interaction with the FXa Active Site

This compound, as an aroylguanidine-based inhibitor, interacts with the active site of FXa. nih.govresearchgate.net Potent FXa inhibitors typically engage with both the S1 and S4 pockets within the active site, which contributes to their selectivity and potency. remedypublications.com The specific interactions between this compound and the amino acid residues within the FXa active site determine its binding affinity and inhibitory strength.

Identification of Key Binding Pockets (e.g., S1, S4)

The FXa active site features an L-shaped binding site with key pockets designated as S1 and S4 at the edges. remedypublications.com The S1 pocket is a deep, largely hydrophobic pocket containing residues like Asp189 and Tyr228. remedypublications.com The S4 pocket is highly hydrophobic and includes amino acids such as Tyr99, Phe174, and Trp215, which are important for interacting with aryl groups of inhibitors. remedypublications.com Potent inhibitors are designed to fit selectively into these pockets, enhancing ligand-protease interactions. remedypublications.com Compared to thrombin, FXa has differences in its active site, notably the absence of an S2 subsite and distinct residues lining the S4 pocket, which contributes to the selectivity of FXa inhibitors. mdpi.commdpi.comnih.gov

X-ray Crystallographic Analysis of this compound in Complex with Human Factor Xa (PDB: 3K9X)

The X-ray crystal structure of human FXa in complex with this compound (PDB: 3K9X) provides detailed insights into the molecular interactions governing the inhibitor's binding. proteopedia.orgresearchgate.netebi.ac.ukrcsb.orgpdbj.org This structure was deposited in the Protein Data Bank and is associated with the discovery of this compound. ebi.ac.ukpdbj.org The 3K9X structure reveals how this compound is accommodated within the FXa active site. proteopedia.orgresearchgate.netebi.ac.uk

Structural Basis of Potency and Selectivity

Analysis of the 3K9X crystal structure helps to understand the structural determinants of this compound's potency and selectivity for FXa. The way the inhibitor's functional groups interact with specific amino acid residues in the S1 and S4 pockets, as well as other parts of the active site, contributes to its high affinity binding. remedypublications.com The differences in the FXa active site compared to other serine proteases like thrombin, particularly in the S2 and S4 regions, provide a basis for designing selective inhibitors like this compound. mdpi.commdpi.comnih.gov The detailed interactions observed in the crystal structure explain why this compound exhibits potent FXa inhibition with low nanomolar IC50 values. proteopedia.orgnih.gov

Allosteric and Orthosteric Binding Site Considerations

Factor Xa has an orthosteric binding site, which is the primary active site where the substrate is normally cleaved. pitt.eduplos.orgplos.org this compound is characterized as a direct inhibitor, indicating it binds to this orthosteric site, directly blocking substrate access or catalysis. remedypublications.com Allosteric sites are distinct from the orthosteric site and can influence enzyme activity through conformational changes upon ligand binding. pitt.eduplos.orgplos.orgnih.govnih.gov While some proteins exhibit allosteric regulation, the primary mechanism of action described for this compound is through direct binding to the orthosteric active site of FXa. The available information focuses on its interactions within the S1 and S4 pockets of the active site, characteristic of orthosteric inhibitors.

Data Tables

PropertyValueSource
Molecular FormulaC₃₁H₃₇N₇O₅ nih.govuni.lu
Molecular Weight587.7 g/mol (Computed) nih.gov, 587.28561731 Da (Computed) nih.gov, 587.28564 Da (Monoisotopic Mass) uni.lu, 587.67 (Reported) nih.govuni.lu
PubChem CID44473100 nih.govuni.lu
CAS Number288079-93-6 nih.gov
FXa IC₅₀9 nM proteopedia.orgnih.gov proteopedia.orgnih.gov
EC₂ₓPT2.5 µM proteopedia.orgnih.gov proteopedia.orgnih.gov
PDB ID (complex with human FXa)3K9X proteopedia.orgresearchgate.netebi.ac.ukrcsb.orgpdbj.org proteopedia.orgresearchgate.netebi.ac.ukrcsb.orgpdbj.org

Preclinical Pharmacological Characterization of Bms 344577

In Vitro Efficacy Assessments

Enzyme Inhibition Kinetics and Potency Determination (IC50, EC2xPT values)

BMS-344577 has been shown to be a potent inhibitor of Factor Xa. Structure-activity relationship (SAR) studies led to the discovery of this compound, which exhibits significant inhibitory activity against FXa. researchgate.netresearchgate.net

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and the concentration required to double the prothrombin time (EC2xPT).

IC50: The IC50 value for this compound against Factor Xa is 9 nM. researchgate.net This indicates a high affinity and potent inhibition of the enzyme.

EC2xPT: The EC2xPT value for this compound is 2.5 µM. researchgate.net This value provides a measure of its anticoagulant effect in a plasma-based assay.

Table 1: In Vitro Potency of this compound

Parameter Value
FXa IC50 9 nM
EC2xPT 2.5 µM

Selectivity Profiling Against Other Serine Proteases and Kinases

The selectivity of a drug candidate is a critical aspect of its preclinical profile, as it indicates the potential for off-target effects. While specific quantitative data on the selectivity of this compound against a broad panel of serine proteases and kinases is not extensively detailed in the provided search results, it is described as a "selective" Factor Xa inhibitor. researchgate.netresearchgate.net This implies that it has a significantly higher potency for FXa compared to other related enzymes.

Further research would be required to fully delineate its interaction profile with a comprehensive panel of proteases and kinases. Such studies are crucial to understanding the complete pharmacological profile and predicting potential side effects.

Cellular Pharmacology Investigations

Information regarding the impact of this compound on coagulation assays in cellular models and the modulation of coagulation-related cellular responses is not available in the provided search results.

Impact on Coagulation Assays in Cellular Models

In Vivo Efficacy and Pharmacodynamics in Animal Models

Preclinical studies have indicated that this compound possesses favorable pharmacokinetics and pharmacodynamics in animal models. researchgate.net It has been shown to be an orally efficacious FXa inhibitor, suggesting good absorption and bioavailability when administered orally. researchgate.netresearchgate.net However, specific details regarding the animal models used, the dosing regimens, and the specific pharmacodynamic endpoints measured were not available in the provided search results.

Evaluation of Antithrombotic Activity in Preclinical Animal Models

This compound was identified as an orally efficacious FXa inhibitor based on its performance in preclinical animal models. researchgate.net While specific in vivo antithrombotic model data for this compound is not extensively detailed in publicly available literature, its characterization as "orally efficacious" points to successful outcomes in such studies. researchgate.netresearchgate.net The antithrombotic activity of FXa inhibitors is fundamentally linked to their ability to inhibit the FXa enzyme. The in vitro potency of this compound against FXa is a key indicator of its potential antithrombotic effect. researchgate.net

The compound demonstrates potent inhibition of the Factor Xa enzyme, which is a crucial step in preventing the formation of thrombin and subsequent blood clots. researchgate.net

Table 1: In Vitro Inhibitory Potency of this compound against Factor Xa

Compound Target Enzyme IC₅₀ (nM)
This compound Factor Xa 9

Source: Bioorganic & Medicinal Chemistry Letters, 2009. researchgate.net

Assessment of Pharmacodynamic Biomarkers in Animal Systems

The pharmacodynamic effects of this compound in animal systems were evaluated using established biomarkers of anticoagulation. researchgate.netdntb.gov.ua A key assay used is the prothrombin time (PT), which measures the time it takes for blood plasma to clot. researchgate.net The efficacy of an FXa inhibitor is often quantified by its EC(2xPT), the effective concentration required to double the prothrombin time. researchgate.net

For this compound, this value was determined to be 2.5 µM, indicating its ability to produce a significant anticoagulant effect at the micromolar concentration range. researchgate.net This favorable pharmacodynamic profile in animal models was a key factor in its selection. researchgate.netresearchgate.net

Table 2: Pharmacodynamic Activity of this compound

Compound Pharmacodynamic Marker EC(2xPT) (µM)
This compound Prothrombin Time Doubling 2.5

Source: Bioorganic & Medicinal Chemistry Letters, 2009. researchgate.net

Pharmacokinetic Properties in Animal Models

This compound was found to possess favorable pharmacokinetic properties in animal models, a critical attribute for its development as an oral antithrombotic agent. researchgate.netresearchgate.net

Absorption and Distribution Profiles in Animal Species

Studies have characterized this compound as an orally efficacious inhibitor, which signifies that it is well-absorbed following oral administration in preclinical animal species. researchgate.net The design of orally active drugs requires sufficient absorption from the gastrointestinal tract to achieve therapeutic concentrations in the bloodstream. While specific numerical data on the oral bioavailability or tissue distribution of this compound in various animal species are not detailed in the available literature, its description as having "favorable pharmacokinetics" confirms good absorption characteristics. researchgate.netresearchgate.net

Metabolic Stability and Excretion Pathways in Preclinical Systems

A significant aspect of the development of this compound was the intentional design to improve its metabolic profile. researchgate.net An earlier compound in the same series, nicotinoyl guanidine (B92328) 22, was a potent FXa inhibitor but also strongly inhibited CYP3A4, a key enzyme in drug metabolism. researchgate.net Such inhibition can lead to undesirable drug-drug interactions.

This compound was engineered to mitigate this issue, resulting in a compound with an "excellent in vitro liability profile." researchgate.net This suggests improved metabolic stability and reduced potential for inhibiting cytochrome P450 enzymes. researchgate.netsygnaturediscovery.com In vitro metabolic stability assays, often using liver microsomes or hepatocytes from various species, are standard practice to assess a compound's intrinsic clearance and predict its in vivo behavior. nuvisan.comresearchgate.net The favorable profile of this compound indicates it performed well in these preclinical assessments, though specific clearance or half-life data from these in vitro systems are not publicly available. researchgate.net Information regarding the specific excretion pathways (e.g., renal or biliary) in animal models has not been detailed in the referenced literature.

Computational and Structural Biology Insights into Bms 344577

Molecular Docking and Dynamics Simulations of BMS-344577-FXa Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein receptor, such as this compound binding to FXa. This method helps to understand how a molecule might interact with the active site of the enzyme. Studies involving aroylguanidine-based FXa inhibitors, including the class to which this compound belongs, have utilized X-ray crystal structures of these inhibitors bound to FXa to provide detailed insights into their binding modes. researchgate.netnih.gov Analysis of such crystal structures can indicate how substituents on the inhibitor, like those at the 6-position of the nicotinoyl group in related compounds, are positioned within the FXa binding site and how they might interact with surrounding residues. researchgate.netnih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. frontiersin.org MD simulations can reveal the flexibility of both the protein and the ligand, the stability of the binding pose, and the role of solvent molecules in the interaction. frontiersin.orgsoton.ac.uk While specific MD simulation data for this compound was not extensively detailed in the search results, MD simulations have been applied to other FXa inhibitors like rivaroxaban (B1684504) and edoxaban (B1671109) to elucidate their binding mechanisms and the dynamics of the FXa active site, including the S1 and S4 pockets. frontiersin.org These simulations can highlight important interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. frontiersin.orgmdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. researchgate.net For FXa inhibitors, QSAR models can help identify the key molecular features that contribute to inhibitory potency. Studies on aroylguanidine-based lactam derivatives, the class that includes this compound, have employed QSAR modeling to predict IC50 values, a measure of inhibitory activity. researchgate.net

These models analyze various molecular descriptors to understand their impact on FXa inhibition. researchgate.net Research has indicated that parameters such as electronegativity, atomic size, and the number of loops and groups attached to the structures can be effective in QSAR models for FXa inhibitors. researchgate.net By analyzing a series of analogues with varying structural features, QSAR studies can provide valuable insights for the rational design of new compounds with improved activity. researchgate.net

Virtual Screening and Ligand-Based Design Approaches in Factor Xa Inhibitor Research

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. nih.govsemanticscholar.orgmdpi.com VS can be broadly classified into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.govsemanticscholar.orgmdpi.com

SBVS utilizes the 3D structure of the target protein (FXa in this case) to dock compounds and estimate their binding affinity. nih.govsemanticscholar.orgmdpi.com LBVS, on the other hand, relies on the knowledge of known active ligands, like this compound and its analogues, to find molecules with similar structural or pharmacophore features. nih.govsemanticscholar.orgmdpi.com Both approaches have been successfully employed in the discovery of novel FXa inhibitors. nih.gov

Ligand-based design approaches leverage the structural and activity data of existing inhibitors to design new compounds. This can involve identifying common pharmacophore features (the spatial arrangement of chemical features necessary for activity) or using molecular similarity methods to find related compounds. nih.govsemanticscholar.orgmdpi.com The discovery of this compound itself stemmed from structure-activity relationship (SAR) investigations of aroylguanidine-based lactam derivatives, highlighting the importance of iterative design based on the analysis of synthesized analogues. researchgate.netnih.gov

Protein-Ligand Interaction Fingerprinting and Binding Energy Contributions

Protein-ligand interaction fingerprinting (PLIF) is a method used to represent the interactions between a protein and a ligand as a binary or numerical vector. This fingerprint encodes information about the types of interactions (e.g., hydrogen bonds, hydrophobic contacts) and the specific protein residues involved. nih.gov Analyzing PLIFs can help in understanding the binding mode of a ligand and comparing the interaction profiles of different inhibitors.

While specific detailed data on PLIF and binding energy contributions for this compound were not prominently featured in the search results, these concepts are fundamental to understanding protein-ligand interactions in general and are applied in computational studies of FXa inhibitors. soton.ac.uknih.gov For instance, molecular docking and dynamics simulations implicitly consider these energy terms to predict binding poses and assess stability. frontiersin.orgmdpi.commdpi.comacs.org The analysis of X-ray crystal structures also provides a static picture of the interactions (like hydrogen bonds and π-π contacts) that contribute to binding energy. mdpi.commdpi.comnih.gov

Future Research Directions for Aroylguanidine Based Factor Xa Inhibitors

Development of Novel Analogues with Enhanced Selectivity and Pharmacological Profiles

The initial SAR studies that led to the discovery of BMS-344577 highlighted the importance of specific structural modifications to optimize the inhibitory profile. For instance, a precursor compound, nicotinoyl guanidine (B92328) 22, showed potent FXa inhibition but also exhibited potent CYP3A4 inhibition, which was undesirable researchgate.netnih.gov. Detailed analysis, including X-ray crystal structure data of compound 22 bound to FXa, suggested that modifications at the 6-position of the nicotinoyl group could attenuate CYP activity without significantly impacting FXa potency researchgate.netnih.gov. This led to the discovery of this compound, which incorporated a 6-(dimethylcarbamoyl) substituent and demonstrated improved selectivity and a favorable in vitro liability profile researchgate.netnih.gov.

Future research can build upon this understanding by designing and synthesizing novel analogues of this compound. The goal would be to further refine the balance between FXa potency and selectivity against other enzymes, particularly cytochrome P450 isoforms, and off-targets that could contribute to adverse effects. Additionally, analogue development could focus on optimizing pharmacological properties such as absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic profiles to achieve desired therapeutic levels and duration of action in various physiological conditions. This involves systematic structural modifications and comprehensive in vitro and in vivo evaluations of the resulting compounds.

Research Findings on this compound and Precursor:

CompoundFXa IC50 (nM)CYP3A4 Inhibition IC50 (µM)EC2xPT (µM)
Nicotinoyl guanidine 2240.37
This compound9Not specified as potent2.5

Note: EC2xPT represents the effective concentration causing a doubling of the prothrombin time.

These data illustrate the impact of structural modification on selectivity, providing a basis for further analogue design.

Exploration of Combination Therapies in Preclinical Disease Models

Factor Xa inhibitors like this compound target a central point in the coagulation cascade, making them valuable anticoagulants frontiersin.org. While their primary application is in preventing and treating thromboembolic disorders, the role of coagulation factors in other pathological processes, such as inflammation and certain cancers, is increasingly recognized patsnap.com.

Future research could explore the potential of this compound, or its optimized analogues, in combination therapies within preclinical disease models beyond standard thrombosis models. This could involve investigating combinations with other therapeutic agents to assess synergistic effects or the potential to address multifactorial diseases where both coagulation and other pathways are involved. For example, research into cancer-associated thrombosis or the interplay between coagulation and inflammatory responses could reveal novel therapeutic strategies where a Factor Xa inhibitor like this compound could play a role in combination with anti-cancer or anti-inflammatory agents patsnap.comnih.gov. Preclinical models would be crucial to evaluate the efficacy and potential interactions of such combinations.

Advancements in Synthetic Methodologies for Derivative Generation

The synthesis of aroylguanidine-based lactam derivatives, including this compound, involves specific chemical transformations to assemble the complex molecular structure researchgate.netnih.gov. Advancements in synthetic methodologies can significantly impact the efficiency, cost, and accessibility of generating novel derivatives for research and potential development.

Future research in this area could focus on developing more efficient, scalable, and environmentally friendly synthetic routes to the core aroylguanidine-based lactam scaffold. This might involve exploring novel catalytic methods, flow chemistry techniques, or alternative protecting group strategies. Furthermore, developing versatile synthetic handles on the this compound structure would facilitate the rapid generation of diverse libraries of analogues, enabling more extensive SAR exploration to identify compounds with improved properties. High-throughput synthesis and purification techniques would also be valuable advancements in accelerating the discovery process for next-generation inhibitors.

Application of Advanced Structural Biology Techniques for Deeper Mechanistic Understanding

Structural biology techniques have been instrumental in understanding the interaction between Factor Xa inhibitors and their target enzyme researchgate.netnih.govnih.govashpublications.org. The initial discovery of this compound benefited from the analysis of the X-ray crystal structure of a related compound bound to FXa, providing insights into the binding site and informing subsequent modifications researchgate.netnih.gov.

Future research can leverage advanced structural biology techniques, such as higher-resolution X-ray crystallography, cryo-electron microscopy (cryo-EM), and potentially nuclear magnetic resonance (NMR) spectroscopy, to gain a deeper mechanistic understanding of how this compound and its future analogues interact with Factor Xa. This includes studying binding kinetics, conformational changes in the enzyme upon inhibitor binding, and the influence of cofactors like Factor Va and phospholipids (B1166683) on the interaction within the prothrombinase complex nih.govashpublications.org. Understanding these intricate details at the molecular level can provide valuable information for the rational design of even more potent and selective inhibitors with tailored pharmacological profiles. Techniques like fragment-based drug discovery, guided by structural information, could also be applied to identify new interaction points or optimize existing ones on the FXa enzyme.

Q & A

Q. How can researchers validate the metabolic stability of this compound in hepatocyte models?

  • Methodological Answer :
  • In vitro Assay : Incubate 1 μM this compound with primary human hepatocytes (37°C, 5% CO₂). Sample at 0, 15, 30, 60, 120 mins.
  • Quantification : Use LC-MS/MS with stable isotope-labeled internal standard. Calculate intrinsic clearance (Clint) via substrate depletion method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-344577
Reactant of Route 2
BMS-344577

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.